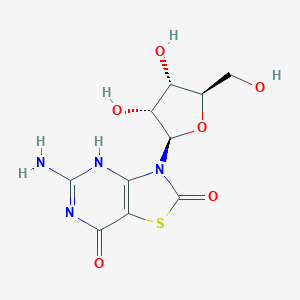

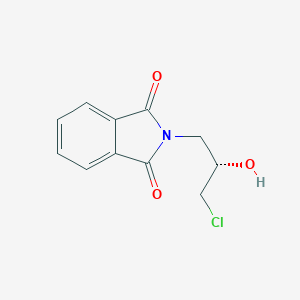

(S)-2-(3-氯-2-羟基丙基)异吲哚啉-1,3-二酮

描述

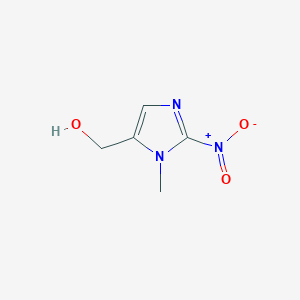

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound with notable significance in medicinal chemistry due to its incorporation into various synthetic and biological studies. The interest in such molecules stems from their potential in drug discovery and design, leveraging their unique structural and chemical properties.

Synthesis Analysis

The synthesis of isoindoline derivatives, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, often involves strategies to construct the isoindoline scaffold efficiently. Cyclocarbonylative Sonogashira coupling presents a valuable route for constructing isoindoline structures by reacting suitable alcohols and amides, highlighting the atom-economic synthesis of such compounds (Albano & Aronica, 2017).

科学研究应用

合成和材料应用

光电特性:已合成并研究了异吲哚啉-1,3-二酮的新衍生物,包括(S)-2-(3-氯-2-羟基丙基)异吲哚啉-1,3-二酮,用于其光电特性。这些化合物表现出高热稳定性和荧光特性,在材料科学应用中很有用(Mane, Katagi, & Melavanki, 2019)。

绿色催化:使用环保方法合成了异吲哚啉-1,3-二酮衍生物,例如洋葱皮灰水提取物(WEOPA)方法。这种方法避免了有害试剂,为生产这些化合物提供了可持续的方法(Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019)。

异质催化:功能化的异吲哚啉-1,3-二酮衍生物已被用于制备磁性纳米颗粒,用于催化4H-吡喃衍生物的合成。这种方法为有机合成提供了高效且环保的途径(Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021)。

药物化学和生物应用

抗菌活性:某些异吲哚啉-1,3-二酮衍生物表现出抗菌活性,表明它们作为治疗剂的潜力(Ghabbour & Qabeel, 2016)。

酶抑制剂:已发现异吲哚啉-1,3-二酮衍生物能抑制4-羟基苯丙酮二氧酶(HPPD),这是农业化学中用于除草的相关酶。这些化合物显示出作为除草剂的潜力(He, Dong, Lin, Wang, Zheng, Chen, Hao, Yang, & Yang, 2019)。

分子对接和抑制活性:已合成异吲哚啉-1,3-二酮衍生物,并分析其作为乙酰胆碱酯酶(AChE)抑制剂的潜力,这在阿尔茨海默病研究中很重要。它们的结构和抑制活性已使用分子对接等技术进行研究(Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018)。

晶体学和理论研究

晶体结构分析:已表征了各种异吲哚啉-1,3-二酮衍生物的晶体结构,为其分子构象和潜在相互作用提供了见解(Evecen, Duru, Tanak, & Agar, 2016)。

DFT计算研究:已采用密度泛函理论(DFT)研究了异吲哚啉-1,3-二酮衍生物的电子和结构性质,有助于理解其化学行为和稳定性(Duru, Evecen, Tanak, & Ağar, 2018)。

安全和危害

属性

IUPAC Name |

2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRVYEPWGIQEOF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | |

CAS RN |

148857-42-5 | |

| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)